Home > Products > Screening Compounds P102434 > Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate
Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate - 1159982-24-7

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

Catalog Number: EVT-1678328
CAS Number: 1159982-24-7
Molecular Formula: C12H14FN3O2
Molecular Weight: 251.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine scaffold, which is the core structure of the main compound. The research focuses on its crystal structure analysis, revealing key dihedral angles and intramolecular interactions like the S⋯O contact. []
  • Relevance: Both this compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate share the fundamental pyrazolo[3,4-b]pyridine structure. This structural similarity highlights the significance of this scaffold in chemical research, especially in crystallography and the study of molecular interactions. []

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. The study focuses on its vasodilatory effects in ovine pulmonary artery, exploring mechanisms beyond sGC activation like sodium pump stimulation. []
  • Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate. The presence of a fluorine atom in both compounds, though at different positions, emphasizes the relevance of fluorine substitution in modulating biological activity within this chemical class. []

3-Tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound and its methoxybenzyl analogue are studied for their hydrogen-bonded structures. The trifluoromethylbenzyl derivative forms C(5)C(5)[R(1)(2)(8)] chains of rings through C—H⋯O hydrogen bonds. []
  • Relevance: Both this compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate contain a tert-butyl group and a pyrazolo[3,4-b]pyridine unit. The variations in substituents and their positions highlight the versatility of this core structure in influencing hydrogen bonding patterns and supramolecular assembly. []

3-Tert-butyl-7-(4-methoxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound, alongside its trifluoromethylbenzyl analogue, is investigated for variations in hydrogen-bonded structures due to remote substituent changes. This derivative forms C(6)C(7)[R(2)(2)(11)] chains stabilized by C—H⋯O and C—H⋯π hydrogen bonds. []
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine scaffold and tert-butyl substituent with Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate. Comparing these two compounds demonstrates how subtle structural modifications, like replacing a fluorine with a methoxybenzyl group, can significantly impact intermolecular interactions and crystal packing. []

3-tert-Butyl-7-(4-chlorobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound, along with its bromo, methyl, and trifluoromethyl analogues, are studied as ethanol hemisolvates. Despite similar constitutions, they exhibit different crystal structures, showcasing the impact of halogen and methyl substitutions on packing. []
  • Relevance: This compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate both belong to the pyrazolo[3,4-b]pyridine class and contain a tert-butyl group. The study on this compound's ethanol solvate and its differently substituted analogues provides insights into potential solvate formation and crystal packing tendencies of the target compound. []

3-tert-Butyl-7-(4-bromobenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This compound is investigated alongside its chloro, methyl, and trifluoromethyl analogues for their structural features as ethanol hemisolvates. The research highlights the influence of seemingly minor substituent changes on crystal packing arrangements. []
  • Relevance: Similar to the target compound, this compound contains a tert-butyl group attached to the pyrazolo[3,4-b]pyridine core. This emphasizes the significance of the tert-butyl substituent in this family of compounds. The variations in halogen substitutions (bromine in this case, fluorine in the target compound) further offer insights into potential structure-activity relationships. []

3-tert-Butyl-7-(4-methylbenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol hemisolvate

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, along with its chloro, bromo, and trifluoromethyl analogues, is studied for its crystal structure as an ethanol hemisolvate. Despite their very similar structures, these compounds exhibit distinct packing arrangements, highlighting the subtle but significant effects of substituent variations. []
  • Relevance: Both this compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate share the core pyrazolo[3,4-b]pyridine unit and a tert-butyl group. Comparing these structures underscores the role of even small structural changes, such as a methyl group versus a fluorine atom, in influencing crystal packing and intermolecular interactions. []

C(31)H(34)F(3)N(3)O(2) x 0.5C(2)H(6)O, (IV)

  • Relevance: This compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate share the presence of a fluorine atom, though in different chemical environments (trifluoromethyl group here, single fluorine substitution in the target). This structural similarity suggests the potential impact of fluorine on the target compound's properties, such as crystal packing and solvate formation. []

3-tert-Butyl-7-(4-methoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound, along with three analogues with varying alkoxybenzyl substitutions, is analyzed for its supramolecular structure. It forms centrosymmetric dimers via C—H⋯O hydrogen bonds and C—H⋯π interactions. The study demonstrates how subtle changes in alkoxybenzyl groups can drastically alter supramolecular aggregation. []
  • Relevance: The shared pyrazolo[3,4-b]pyridine scaffold and tert-butyl group between this compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate emphasizes their structural similarities. This comparison highlights the potential for Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate to engage in similar intermolecular interactions, particularly C—H⋯O hydrogen bonds, influencing its solid-state packing. []

3-tert-Butyl-7-(2,3-dimethoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound is one of four alkoxybenzyl-substituted pyrazolo[3,4-b]pyridine derivatives examined for variations in their supramolecular aggregation patterns. Unlike its monomethoxy analogue, this compound forms simple chains instead of dimers through C—H⋯O hydrogen bonds. The research highlights the significant impact of additional methoxy substitutions on supramolecular organization. []
  • Relevance: This compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate share the pyrazolo[3,4-b]pyridine core structure and a tert-butyl group. By comparing their structures, we can understand how different substituents at the benzene ring, such as fluorine versus dimethoxybenzyl, could lead to different supramolecular arrangements for Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate. []

3-tert-Butyl-4',4'-dimethyl-7-(3,4-methylenedioxybenzyl)-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This compound is studied alongside other alkoxybenzyl-substituted pyrazolo[3,4-b]pyridine derivatives, showcasing diverse supramolecular structures despite subtle structural variations. This particular derivative forms chains of edge-fused centrosymmetric rings through C—H⋯O and C—H⋯π hydrogen bonds, further assembling into 2D or 3D arrays via weaker interactions. []
  • Relevance: This compound highlights the structural diversity possible within the pyrazolo[3,4-b]pyridine family, to which Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate also belongs. The presence of a tert-butyl group in both further strengthens their structural link. Examining these compounds together emphasizes the potential for Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate to form intricate supramolecular architectures through diverse intermolecular interactions. []

3-tert-Butyl-4',4'-dimethyl-1-phenyl-7-(3,4,5-trimethoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione ethanol 0.67-solvate

  • Compound Description: This compound, along with three related alkoxybenzyl-substituted derivatives, is investigated for its supramolecular aggregation patterns. This particular derivative forms sheets through two independent C—H⋯O hydrogen bonds, with partially occupied ethanol molecules situated at the periphery. The research emphasizes the dramatic impact of substituent variations on supramolecular structures. []
  • Relevance: Both this compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate share the pyrazolo[3,4-b]pyridine core and a tert-butyl substituent, demonstrating their structural similarity. The ability of this compound to form sheets through hydrogen bonding suggests the potential for Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate to engage in similar interactions and potentially form analogous supramolecular assemblies. []

Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Compound Description: This series of compounds, bearing various aryl substituents at the 6-position, represents a class of pyrazolo[3,4-b]pyridine derivatives. The research focuses on their synthesis and characterization using spectroscopic techniques like mass spectrometry, IR, and NMR. []
  • Relevance: This group of compounds shares the pyrazolo[3,4-b]pyridine core structure with Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate. The presence of the ethyl carboxylate group at the 3-position in these compounds and the tert-butyl carboxylate in the target compound highlights the significance of ester functionalities in this chemical class. The variable aryl substituent at the 6-position in this series offers insights into potential structure-activity relationships within this family of compounds. []

SL651498 [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one]

  • Compound Description: SL651498 is a functionally selective GABAA receptor ligand. It acts as a full agonist at GABAA receptors containing α2 and α3 subunits and a partial agonist at those containing α1 and α5 subunits. The study focuses on its potential as an anxiolytic and muscle relaxant with minimal motor side effects. []
  • Relevance: While not directly sharing the pyrazolo[3,4-b]pyridine core, SL651498, like Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, contains a fluorine atom. This shared feature highlights the relevance of fluorine substitution in medicinal chemistry and drug development, potentially influencing pharmacological properties in both compounds. []

2,8,8-Trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one

  • Compound Description: This fused pyrazole compound is studied for its molecular conformation and supramolecular aggregation, forming pi-stacked R(2)(2)(6) dimers through C—H⋯N hydrogen bonds. These dimers are further linked into chains via pi-pi stacking interactions. []
  • Relevance: Though structurally distinct from the target compound, this compound belongs to the broader category of fused pyrazoles, highlighting the diverse structural space occupied by pyrazole-containing compounds. The study on its intermolecular interactions provides valuable insights into potential aggregation patterns of Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, particularly with its potential to engage in pi-stacking interactions. []

3-tert-Butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H- pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative is investigated for its molecular conformation and supramolecular aggregation. It forms sheets through N—H⋯O and C—H⋯O hydrogen bonds, creating a network of alternating centrosymmetric R(2)(2)(12) and R(6)(6)(48) rings. The study highlights the importance of hydrogen bonding in directing the supramolecular assembly of this class of compounds. []
  • Relevance: This compound and Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate share the core pyrazolo[3,4-b]pyridine structure and a tert-butyl group. The ability of this compound to form sheets through hydrogen bonding suggests that Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate could potentially engage in similar interactions and exhibit comparable supramolecular arrangements. []

8-(4-Substituted benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl) -1-((4-(trifluoromethyl)phenylamino)-1,6,7-triazaspiro[3,4]-oct-7-ene-2,5-dione

  • Compound Description: This series of compounds, featuring various substitutions at the benzylideneamino moiety, represents a class of triazaspiro[3,4]oct-7-ene-2,5-dione derivatives. The study focuses on their synthesis and antimicrobial activity. []
  • Relevance: Though structurally distinct from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, this series highlights the use of fluorine substitution in medicinal chemistry, a feature shared with the target compound. This suggests that exploring fluorine substitutions in the context of Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate could be a valuable avenue for modulating its properties and potential biological activities. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed as a potential treatment for severe asthma. It contains a tert-butyl group and a pyrazolo[3,4-d]pyridine moiety. []
  • Relevance: This compound, while possessing a pyrazolo[3,4-d]pyridine core instead of the pyrazolo[3,4-b]pyridine of the target compound, shares a significant structural similarity. Both compounds feature a tert-butyl group, highlighting its potential importance in this class of molecules. The distinct core structures underscore the diversity within the broader family of pyrazolopyridine derivatives and their potential applications in medicinal chemistry. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: BI 1342561 is another potent and selective SYK inhibitor structurally similar to BI 894416. It also contains a tert-butyl group, but instead of the pyrazolopyridine core, it features a 2,3-dimethyl-2H-indazole moiety. []
  • Relevance: While not possessing the exact pyrazolopyridine core of Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, the structural similarity, particularly the shared tert-butyl group, highlights a potential structure-activity relationship. This suggests that exploring modifications to the core heterocyclic scaffold while retaining specific substituents like tert-butyl could be a valuable strategy for developing new compounds with desirable biological activities. []

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

  • Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinases. It is investigated for its brain distribution and potential in treating melanoma brain metastases. The study highlights the limitations of its brain distribution due to efflux mechanisms at the blood-brain barrier. []
  • Relevance: This compound, like Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, contains a fluorine atom and a tert-butyl group, highlighting the use of these substituents in medicinal chemistry. While the core structures differ significantly, their shared features suggest the potential for Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate to be further explored for its interactions with biological targets, particularly those sensitive to similar pharmacophores. []

LY3009120 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea

  • Compound Description: LY3009120 is another panRAF inhibitor studied for its brain distribution and efficacy in treating melanoma brain metastases. Unlike CCT196969, it is a substrate for the efflux transporter Bcrp, which influences its brain penetration. []
  • Relevance: Similar to Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, LY3009120 contains a fluorine atom. This shared structural feature highlights the importance of fluorine substitution in drug design, potentially impacting properties like metabolic stability and biological activity in both compounds. []

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

  • Compound Description: MLN2480 is a panRAF inhibitor investigated for its brain distribution and potential in treating melanoma brain metastases. It exhibits higher brain distribution compared to CCT196969 and LY3009120, but lower in vitro efficacy against patient-derived melanoma cell lines. []
  • Relevance: Although structurally distinct from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, MLN2480, like the target compound, contains a fluorine atom. The presence of fluorine in both highlights its significance in drug design, potentially influencing properties like metabolic stability and target affinity. []
  • Compound Description: This compound, along with a series of other 3-(substituted amino)-1H-indole-2-carboxylic acid esters and their benzo[b]thiophene analogues, is investigated for its ability to inhibit interleukin-4 gene expression. The research focuses on their potential for treating allergic and inflammatory conditions. []
  • Relevance: While structurally distinct from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, this compound belongs to the broader class of heterocyclic carboxylic acid esters. This connection highlights the significance of carboxylic acid esters as pharmacophores in medicinal chemistry, suggesting that the tert-butyl carboxylate group in the target compound could play a crucial role in its potential biological activities. []
  • Compound Description: This compound, along with a series of structurally related indole and benzo[b]thiophene derivatives, is investigated for its potential to inhibit interleukin-4 gene expression. This research focuses on its potential therapeutic applications in treating allergic and inflammatory diseases. []
  • Relevance: Although structurally different from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, this compound, like the target, contains a trifluoromethyl group. This shared feature emphasizes the importance of this substituent in medicinal chemistry and drug design, potentially influencing pharmacological properties in both compounds. []
  • Compound Description: This compound, along with various other 3-(substituted amino)-benzo[b]thiophene-2-carboxylic acid esters, is investigated for its potential to inhibit interleukin-4 gene expression. The research emphasizes their potential as therapeutic agents for treating allergic and inflammatory conditions. []
  • Relevance: While structurally distinct from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, this compound, like the target, contains an ester functionality. This shared feature highlights the significance of esters as pharmacophores in medicinal chemistry, suggesting that the tert-butyl carboxylate group in Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate could contribute significantly to its potential biological activities. []

1,3-Disubstituted 4-amino-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8(6H,7H)-diones

  • Compound Description: This series of compounds, featuring various substitutions at the 1- and 3-positions, represents a class of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8(6H,7H)-diones. The research focuses on their synthesis and potential as chemiluminescent compounds, with some exhibiting greater efficiency than luminol in light production. []
  • Relevance: These compounds, like Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, belong to the larger family of fused pyrazole derivatives. This structural link highlights the diversity within this chemical class and its potential for yielding compounds with interesting photochemical properties, such as chemiluminescence. []

4-Amino-3-methylsufonyl-1-phenyl-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione (7r)

  • Compound Description: This compound is a specific example of the 1,3-disubstituted 4-amino-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione series. It exhibits significant chemiluminescence in the presence of hydrogen peroxide and peroxidase, highlighting its potential as a chemiluminescent probe. []
  • Relevance: Although structurally different from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, this compound shares the common feature of being a fused pyrazole derivative. This connection underscores the diverse photochemical properties found within this class of compounds, suggesting that exploring the photophysical characteristics of Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate could be an interesting research avenue. []

L-838,417 [7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-1,2,4-triazolo[4,3-b]pyridazine]

  • Compound Description: L-838,417 acts as a partial agonist at non-α1 GABAA receptors and an antagonist at GABAA-α1 receptors. The study investigated its cue generalization profile in rats trained to discriminate either zolpidem or chlordiazepoxide from vehicle, indicating that it fully generalized to the chlordiazepoxide cue, suggesting mediation via non-α1 GABAA receptors. []
  • Relevance: This compound, although structurally distinct from Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, shares the presence of a fluorine atom and a tert-butyl group. This similarity highlights the potential for the target compound to interact with biological targets, especially considering the known activity of L-838,417 at GABAA receptors. []

LLY-2707 [N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide]

  • Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) with potential for treating atypical antipsychotic-associated weight gain and diabetes. It effectively reduces weight gain in female rats treated with olanzapine. []
  • Relevance: This compound, like Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate, contains a fluorine atom and a tert-butyl group. Although their core structures differ, these shared features emphasize the use of fluorine and tert-butyl substitutions in medicinal chemistry for modulating biological activity. []
Overview

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound features a fused ring system comprising a pyrazole and a pyridine ring, characterized by the presence of a tert-butyl ester group and a fluorine atom at specific positions. The molecular formula for this compound is C11H12FN3O2C_{11}H_{12}FN_3O_2, and its molecular weight is approximately 237.23g/mol237.23\,g/mol .

Source

This compound is synthesized through various chemical methods and has been studied for its potential applications in medicinal chemistry and other scientific fields. The synthesis and characterization of pyrazolo[3,4-b]pyridines have been documented in several research articles, highlighting their biological significance and synthetic versatility .

Classification

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is classified as a heterocyclic aromatic compound. It is particularly noted for its structural features that include a fluorine substituent, which can influence its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of hydrazones with pyridine derivatives under acidic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .
  2. Gould-Jacobs Reaction: This method utilizes diethyl 2-(ethoxymethylene)malonate as a biselectrophile to produce 4-chloro substituted pyrazolo[3,4-b]pyridines through nucleophilic attacks followed by elimination reactions .
  3. One-Pot Syntheses: Recent advancements have introduced one-pot procedures that combine multiple reaction steps, enhancing efficiency and reducing the need for extensive purification processes .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted without solvents at elevated temperatures to facilitate cyclization .

Molecular Structure Analysis

Structure

The molecular structure of tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate consists of:

  • A pyrazole ring fused to a pyridine ring.
  • A tert-butyl ester group attached to the carboxylic acid position.
  • A fluorine atom located at the 6th position of the pyrazole ring.

Data

  • Molecular Formula: C11H12FN3O2C_{11}H_{12}FN_3O_2
  • Molecular Weight: 237.23g/mol237.23\,g/mol
  • CAS Number: 155601711155601-71-1
  • IUPAC Name: tert-butyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate .
Chemical Reactions Analysis

Reactions

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  3. Substitution Reactions: The fluorine atom can be substituted with other functional groups via nucleophilic substitution reactions .

Technical Details

The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation may yield different oxides based on the oxidizing agent's strength.

Mechanism of Action

The mechanism of action for tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with various biological targets:

  • It has demonstrated inhibitory effects on certain enzymes and receptors.
  • The compound modulates cellular processes through pathways such as Ras/Erk and PI3K/Akt signaling pathways, which are critical for cell proliferation and survival .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol or dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may require precautions due to potential reactivity associated with fluorine.
  • Reactivity: Can participate in electrophilic substitution reactions due to the presence of the fluorine atom .
Applications

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has various scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to modulate key signaling pathways involved in tumor growth.
  2. Pharmaceutical Development: Used as a building block in the synthesis of more complex bioactive compounds.
  3. Research Applications: Employed in studies exploring enzyme inhibition and receptor interactions within cellular models .

This compound represents an important class of heterocycles with significant implications in drug discovery and development.

Properties

CAS Number

1159982-24-7

Product Name

Tert-butyl 6-fluoro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylate

IUPAC Name

tert-butyl 6-fluoro-1-methylpyrazolo[3,4-b]pyridine-3-carboxylate

Molecular Formula

C12H14FN3O2

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C12H14FN3O2/c1-12(2,3)18-11(17)9-7-5-6-8(13)14-10(7)16(4)15-9/h5-6H,1-4H3

InChI Key

BHHNIMRBARWWPD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=NN(C2=C1C=CC(=N2)F)C

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=C1C=CC(=N2)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.